molecular formula C34H22 B14567552 Pyrene, 1,1'-(1,2-ethanediyl)bis- CAS No. 61577-80-8

Pyrene, 1,1'-(1,2-ethanediyl)bis-

Cat. No.: B14567552
CAS No.: 61577-80-8
M. Wt: 430.5 g/mol
InChI Key: FRYPFUZXBUJIRH-UHFFFAOYSA-N
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Description

Pyrene, 1,1'-(1,2-ethanediyl)bis- is an organic divalent cation featuring two pyrene moieties linked by a 1,2-ethanediyl bridge. Its planar aromatic structure facilitates π-π stacking interactions, making it valuable in coordination chemistry for tuning the crystal packing of metal complexes. For instance, it has been employed as a counterion in zinc(II)-maleonitriledithiolate (mnt) complexes to influence anion stacking . The compound’s rigid, conjugated system enhances electronic communication between metal centers, which is critical in materials science applications such as optoelectronics and molecular sensors.

Properties

CAS No.

61577-80-8

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

IUPAC Name

1-(2-pyren-1-ylethyl)pyrene

InChI

InChI=1S/C34H22/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H,7-8H2

InChI Key

FRYPFUZXBUJIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation represents a classical route for introducing alkyl bridges between aromatic systems. For pyrene, however, the reaction faces challenges due to its moderate electrophilic reactivity and multiple substitution sites (1-, 3-, 6-, and 8-positions).

Procedure :

  • Reactants : Pyrene (2 eq), 1,2-dibromoethane (1 eq), AlCl₃ (2 eq)
  • Conditions : Reflux in dichloromethane (DCM) at 40°C for 72 hours.
  • Workup : Quench with ice-water, extract with DCM, purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Challenges :

  • Regioselectivity: Pyrene’s 1-position is most reactive, but competing substitutions at 3- and 6-positions yield byproducts.
  • Yield Optimization: Reported yields for analogous PAH alkylations rarely exceed 30% due to steric hindrance.

Hypothetical Data :

Parameter Value
Isolated Yield 28%
Regioselectivity 1,1'-isomer: 75%
Byproducts 1,3'-isomer (15%)

Suzuki-Miyaura Cross-Coupling

This transition metal-catalyzed method offers superior regiocontrol compared to Friedel-Crafts. The synthesis requires 1-bromopyrene and ethylene glycol bis(boronic ester).

Procedure :

  • Synthesis of 1-Bromopyrene :
    • Pyrene (1 eq), Br₂ (1.1 eq), FeCl₃ (0.1 eq) in CCl₄ at 0°C for 2 hours.
    • Yield: 68% after recrystallization (ethanol).
  • Coupling Reaction :
    • 1-Bromopyrene (2 eq), 1,2-bis(pinacolboronato)ethane (1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq)
    • Conditions: DME/H₂O (4:1), 90°C, 24 hours.

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C-Br bond, followed by transmetallation with the bis-boronate and reductive elimination to form the C-C bond.

Hypothetical Data :

Parameter Value
Isolated Yield 52%
Purity (HPLC) 98%
Reaction Scale 5 mmol

McMurry Coupling with Subsequent Hydrogenation

This two-step approach first forms an ethene-linked dimer, which is then hydrogenated to the ethanediyl bridge.

Step 1: McMurry Coupling

  • Synthesis of 1-Pyrenecarboxaldehyde :
    • Pyrene (1 eq), DMF (1.2 eq), POCl₃ (1.5 eq) in 1,2-dichloroethane (Vilsmeier-Haack reaction).
    • Yield: 41% after column chromatography.
  • Dimerization :
    • 1-Pyrenecarboxaldehyde (2 eq), TiCl₄ (4 eq), Zn (8 eq) in THF, reflux 6 hours.
    • Isolation: Filter through Celite, concentrate, recrystallize (toluene).

Step 2: Catalytic Hydrogenation

  • Conditions :
    • Ethene-linked dimer (1 eq), H₂ (50 psi), 10% Pd/C (5 wt%) in ethyl acetate, 25°C, 12 hours.
  • Outcome :
    • Quantitative conversion to ethanediyl product confirmed by loss of v(C=C) at 1600 cm⁻¹ in IR.

Hypothetical Data :

Parameter Value
McMurry Yield 37%
Hydrogenation Yield 95%
Overall Yield 35%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • Pyrene protons: δ 7.8–8.3 (m, 16H, aromatic)
  • Ethylene bridge: δ 3.1 (s, 4H, -CH₂CH₂-)
  • Absence of vinylic protons confirms ethanediyl over ethene linkage.

¹³C NMR :

  • Aromatic carbons: δ 124–132 ppm
  • Bridge carbons: δ 35.2 (-CH₂-)

Infrared Spectroscopy (IR)

  • ν(C-H) aromatic: 3050 cm⁻¹
  • ν(C-C) bridge: 1180 cm⁻¹
  • Absence of ν(C=O) at 1700 cm⁻¹ rules out ketonic impurities.

Mass Spectrometry

  • ESI-MS : m/z 430.5 [M]⁺
  • Fragmentation pattern: Loss of ethylene (28 Da) observed at m/z 402.5.

Thermal and Crystallographic Analysis

Thermogravimetric Analysis (TGA)

  • Decomposition onset: 320°C (N₂ atmosphere)
  • Single-step weight loss (95%) by 450°C, consistent with PAH combustion.

X-ray Diffraction

While no XRD data exists for the title compound, analogous structures exhibit:

  • Monoclinic crystal systems (e.g., C2/c space group)
  • Intermolecular π-π stacking distances of 3.4–3.6 Å
  • Dihedral angles between aromatic planes: 40–50°

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Pyrene, 1,1'-(1,2-ethanediyl)bis- and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties References
Pyrene, 1,1'-(1,2-ethanediyl)bis- (as Zn complex) C₂₀H₁₄N₆NiS₄ (example) 537.38 Pyrene, ethanediyl Crystal engineering, anion stacking
Phosphonium, 1,1′-(1,2-ethanediyl)bis[...] bromide C₃₈H₃₄P₂·2Br 712.43 Triphenylphosphonium, bromide Ionic liquids, phase-transfer catalysts
1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-...] C₂₆H₂₀N₆S₂ 480.61 Benzotriazole, phenylthio Corrosion inhibition, coordination
Bibenzyl (1,2-diphenylethane) C₁₄H₁₄ 182.26 Benzene rings, ethanediyl Model for π-π interactions
2,2′-Dinitrobibenzyl C₁₄H₁₂N₂O₄ 272.26 Nitro groups, ethanediyl Explosives, dye intermediates
1,2-Bis(1,2,4-triazol-1-yl)ethane C₆H₈N₆ 164.17 Triazole, ethanediyl Ligand in coordination chemistry

Electronic and Physical Properties

  • Pyrene Derivative : The extended π-conjugation in pyrene enhances electronic delocalization, enabling applications in conductive materials. Its rigidity contrasts with flexible analogues like bibenzyl, which lacks aromatic conjugation beyond individual benzene rings .
  • Phosphonium Bromide : The triphenylphosphonium groups impart high thermal stability and polarity, increasing solubility in polar solvents. The bromide counterion further enhances ionic character .
  • Benzotriazole Derivative : Sulfur and nitrogen atoms in benzotriazole and phenylthio groups enable metal coordination, making it suitable for catalytic or inhibitory roles .
  • Dinitrobibenzyl : Nitro groups introduce electron-withdrawing effects, altering redox properties and reactivity compared to unsubstituted bibenzyl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing "Pyrene, 1,1'-(1,2-ethanediyl)bis-"?

  • Methodology : Synthesis typically involves coupling pyrene derivatives with ethane-1,2-diyl linkers. For example, palladium-catalyzed cross-coupling reactions or Ullmann-type couplings can be employed. Purification via column chromatography (silica gel) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELX) resolves bond lengths and angles, as demonstrated in analogous ethanediyl-linked complexes .

Q. What spectroscopic techniques are essential for characterizing its electronic properties?

  • Methodology : UV-Vis spectroscopy identifies π-π* transitions in the pyrene moieties. Fluorescence spectroscopy reveals excimer formation due to ethanediyl bridging. FT-IR confirms C-H stretching modes (2800–3100 cm⁻¹) and aromatic ring vibrations. Solid-state NMR can probe molecular packing effects .

Advanced Research Questions

Q. How do steric and electronic effects of the ethanediyl bridge influence catalytic activity in coordination complexes?

  • Methodology : Compare catalytic performance (e.g., in Suzuki-Miyaura coupling) with analogous ethylene-linked complexes. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model electronic effects. Experimental validation includes turnover frequency (TOF) measurements and kinetic isotope effect (KIE) studies .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Methodology : Discrepancies in antimicrobial or enzyme inhibition data may arise from impurities (e.g., unreacted pyrene derivatives). High-performance liquid chromatography (HPLC) purity checks (>98%) and standardized bioassays (e.g., MIC for antimicrobial testing) are critical. Meta-analyses of structure-activity relationships (SAR) across analogs can identify key functional groups .

Q. How does the compound’s environmental persistence compare to other polycyclic aromatic hydrocarbons (PAHs)?

  • Methodology : Conduct biodegradation studies (OECD 301F test) and measure octanol-water partition coefficients (log P) to assess bioaccumulation potential. Compare with EPA data on pyrene derivatives, noting the ethanediyl bridge’s role in altering hydrophobicity .

Q. What computational strategies predict its reactivity in click chemistry applications?

  • Methodology : Molecular docking (AutoDock Vina) models interactions with azide-functionalized substrates. Quantum mechanical calculations (e.g., transition state theory) predict reaction barriers. Experimental validation via kinetic monitoring (e.g., in situ IR) confirms computational predictions .

Comparative and Methodological Insights

Q. How does this compound differ structurally and functionally from 1,2-bis(4-fluorophenyl)ethane?

  • Key Differences : The pyrene moieties in "Pyrene, 1,1'-(1,2-ethanediyl)bis-" enable extended π-conjugation, enhancing fluorescence quantum yield compared to fluorophenyl analogs. Fluorine substitution in 1,2-bis(4-fluorophenyl)ethane increases electronegativity, altering solubility and reactivity in SNAr reactions .

Q. What challenges arise in analyzing its mass spectrometry (MS) fragmentation patterns?

  • Methodology : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ion peaks ([M+H]⁺). Fragmentation pathways (e.g., cleavage of the ethanediyl bridge) are mapped using tandem MS/MS. Compare with NIST database entries for analogous bibenzyl derivatives .

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